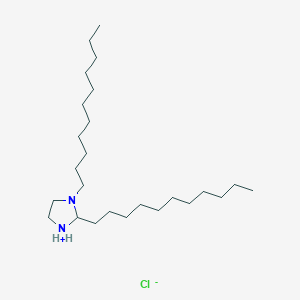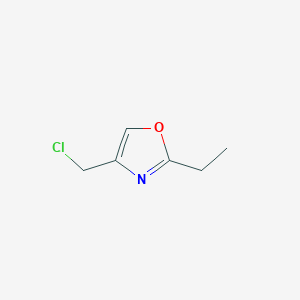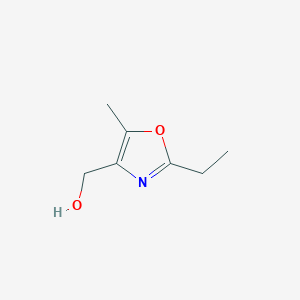
3-Fluorofuran-2-carbaldehyde
Vue d'ensemble
Description
3-Fluorofuran-2-carbaldehyde (FFCA) is an organic compound with the chemical formula C5H4FCHO. It is a rare fluorinated carbohydrate derivative, primarily used in scientific research. The molecular weight of this compound is 114.0745232 .
Synthesis Analysis
Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3 H )-ones by ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C5H3FO2 . The molecular structures and optical properties of furan-2, 3-di-carbaldehyde (II) derived bis-Schiff bases of 5-substituted-8-aminoquinoline (I) were studied utilizing the B3LYP method on a 6–311++ G (d, p) basis set .Chemical Reactions Analysis
Furan-2-carbaldehydes are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Physical And Chemical Properties Analysis
This compound is a volatile, colorless liquid with a fruity odor. Its molecular weight is 114.0745232 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mécanisme D'action
Target of Action
3-Fluorofuran-2-carbaldehyde, a derivative of furan-2-carbaldehydes, is primarily used as a C1 building block in the synthesis of bioactive quinazolin-4(3H)-ones . These compounds are known for their wide range of biological activities, including antibacterial properties .
Mode of Action
The compound interacts with its targets through a process known as ligand-free photocatalytic C–C bond cleavage . This process involves the use of light to initiate a reaction that breaks the carbon-carbon bond, allowing the compound to interact with its target.
Biochemical Pathways
They are often used in the synthesis of bioactive compounds, contributing to the creation of new drugs .
Pharmacokinetics
Furan derivatives are generally known for their wide range of biological and pharmacological characteristics, which make them valuable in the realm of medicinal chemistry .
Result of Action
The primary result of the action of this compound is the synthesis of bioactive quinazolin-4(3H)-ones . These compounds have a wide range of biological activities, including antibacterial properties .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the photocatalytic C–C bond cleavage process requires the presence of light . .
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluorofuran-2-carbaldehyde has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and has a high purity level, which makes it suitable for use in sensitive experiments. This compound is also stable under a wide range of conditions, which makes it a versatile reagent for various applications. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the study of 3-Fluorofuran-2-carbaldehyde. One potential application is in the development of new antitumor agents. This compound has been shown to have promising activity against several types of cancer cells, and further research could lead to the development of new and more effective treatments. Additionally, this compound could be used in the development of new chiral compounds, which are essential for the production of many pharmaceuticals. Further research could also focus on the optimization of the synthesis method of this compound, which could lead to higher yields and lower costs. Finally, this compound could be studied for its potential applications in other scientific fields, such as materials science and environmental science.
Conclusion:
In conclusion, this compound is a versatile intermediate that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis of this compound is relatively straightforward, and it has been extensively studied for its potential applications in various scientific fields. This compound has several advantages as a reagent in lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis method.
Applications De Recherche Scientifique
3-Fluorofuran-2-carbaldehyde has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of several biologically active compounds, including antitumor agents, antibacterial agents, and anti-inflammatory agents. This compound has also been used as a reagent in the synthesis of chiral compounds, which are essential for the production of pharmaceuticals.
Safety and Hazards
The safety data sheet for 3-Fluorofuran-2-carbaldehyde indicates that it has several hazard statements including H319, H315, H335, and H302 . Precautionary statements include P264, P280, P302+P352, P321, P332+P313, P362, P264, P280, P305+P351+P338, P337+P313P, P264, P270, P301+P312, P330, and P501 .
Propriétés
IUPAC Name |
3-fluorofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2/c6-4-1-2-8-5(4)3-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMHEWGAJPBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305815 | |
| Record name | 3-Fluoro-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675103-42-1 | |
| Record name | 3-Fluoro-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675103-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorofuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B3278197.png)








![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)


